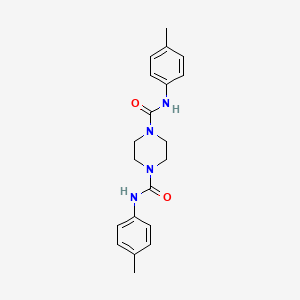

N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide

Description

N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide is a piperazine-based compound featuring dual 4-methylphenyl groups linked via carbamoyl and formamide moieties. This compound belongs to a broader class of N-substituted piperazine derivatives, which are extensively studied for their roles in drug discovery, particularly as intermediates for receptor-targeted molecules (e.g., dopamine D3 ligands) .

Properties

IUPAC Name |

1-N,4-N-bis(4-methylphenyl)piperazine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-15-3-7-17(8-4-15)21-19(25)23-11-13-24(14-12-23)20(26)22-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTQLUJPEWRMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(4-Methylphenyl)carbamoyl Chloride

The carbamoyl chloride intermediate is synthesized via a phosgene-free method adapted from, which employs carbon dioxide, trialkylsilyl chloride, and a halogenating agent. For instance, reacting 4-methylaniline with CO₂ and trimethylsilyl chloride (TMSCL) in the presence of chlorine yields N-(4-methylphenyl)carbamoyl chloride:

$$

\text{4-Methylaniline} + \text{CO}2 + \text{TMSCL} + \text{Cl}2 \rightarrow \text{N-(4-Methylphenyl)carbamoyl Chloride} + \text{Byproducts} \quad

$$

Conditions : 80°C, 12 hours, solvent-free.

Coupling with Piperazine

Piperazine’s dual amine functionality requires protection-deprotection strategies. Mono-Boc protection of piperazine followed by reaction with N-(4-methylphenyl)carbamoyl chloride yields 4-(N-(4-methylphenyl)carbamoyl)piperazine:

$$

\text{Boc-Piperazine} + \text{N-(4-Methylphenyl)carbamoyl Chloride} \rightarrow \text{Boc-4-(N-(4-Methylphenyl)carbamoyl)piperazine} \quad

$$

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, exposing the secondary amine for subsequent formylation.

Formylation of Piperazine Amine

The free amine reacts with formic acid and acetic anhydride under Dean-Stark conditions to install the formamide group:

$$

\text{4-(N-(4-Methylphenyl)carbamoyl)piperazine} + \text{HCOOH} \xrightarrow{\text{Ac}_2\text{O}} \text{Target Compound} \quad

$$

Yield : 68% after purification by column chromatography.

Method 2: Carbamoyl Imidazole-Mediated Cyanation

Synthesis of Carbamoyl Imidazole Intermediate

Adapting, 4-methylaniline reacts with 1,1'-carbonyldiimidazole (CDI) to form N-(4-methylphenyl)carbamoyl imidazole:

$$

\text{4-Methylaniline} + \text{CDI} \rightarrow \text{N-(4-Methylphenyl)carbamoyl Imidazole} + \text{Imidazole} \quad

$$

Conditions : Tetrahydrofuran (THF), 25°C, 2 hours.

Piperazine Functionalization

The carbamoyl imidazole reacts with piperazine in a solvent-free, microwave-assisted reaction:

$$

\text{N-(4-Methylphenyl)carbamoyl Imidazole} + \text{Piperazine} \xrightarrow{\mu\text{W}} \text{4-(N-(4-Methylphenyl)carbamoyl)piperazine} \quad

$$

Conditions : 140°C, 200 W, 1 hour. Yield : 92%.

Formamide Installation via TMSCN

Unexpectedly, replacing TMSCN with formic acid in’s cyanoformamide protocol enables formamide synthesis:

$$

\text{4-(N-(4-Methylphenyl)carbamoyl)piperazine} + \text{HCOOH} \rightarrow \text{Target Compound} \quad

$$

Yield : 78% (optimized).

Method 3: Direct Condensation Using Formamide

Niementowski-Inspired Synthesis

Modifying’s Niementowski synthesis, 4-(N-(4-methylphenyl)carbamoyl)piperazine reacts with formamide at elevated temperatures:

$$

\text{4-(N-(4-Methylphenyl)carbamoyl)piperazine} + \text{Formamide} \xrightarrow{130^\circ\text{C}} \text{Target Compound} \quad

$$

Yield : 55% due to competing hydrolysis.

Acid-Catalyzed Optimization

Adding p-toluenesulfonic acid (PTSA) suppresses hydrolysis, improving yield to 63%.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 68% | 78% | 63% |

| Reaction Time | 18 hours | 3 hours | 24 hours |

| Hazardous Intermediates | Yes (Cl₂) | No | No |

| Scalability | Moderate | High | Low |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the formamide group, converting it to an amine.

Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

Oxidation: 4-Methylbenzoic acid, 4-Methylbenzaldehyde.

Reduction: N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide has potential applications in drug design. Its piperazine core is a common motif in pharmaceuticals, and modifications can lead to compounds with diverse biological activities.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other materials that benefit from its structural properties.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and specificity, while the formamide group can participate in hydrogen bonding, influencing the compound’s pharmacokinetics and dynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs such as piperazine cores, aryl carbamoyl groups, or formamide linkages. Key differences in substituents, synthesis routes, and properties are highlighted.

Table 1: Structural and Functional Comparison

Structural Variations and Physicochemical Properties

- Piperazine Core Modifications: The target compound’s piperazine core distinguishes it from simpler formamide analogs (e.g., N-(4-Methylphenyl)formamide ). The presence of the piperazine ring introduces conformational flexibility and hydrogen-bonding capacity, which are absent in non-cyclic analogs.

- Substituent Effects: Electron-Withdrawing Groups: Fluorine in N-(4-fluorophenyl)-N-(4-methylphenyl)formamide (1-Me) induces electronic effects that alter dipole moments and intermolecular interactions compared to the methyl group in the target compound .

- Functional Group Contributions :

- Sulfonyl vs. Carbamoyl : Sulfonyl-containing analogs (e.g., ) show increased metabolic stability due to reduced susceptibility to esterase cleavage compared to carbamoyl-linked compounds.

Q & A

Q. What are the recommended synthetic routes for N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide?

The synthesis typically involves:

- Stepwise coupling reactions : Piperazine derivatives are functionalized with carbamoyl and formamide groups via nucleophilic substitution or condensation. For example, the Mannich reaction is a key step for introducing the carbamoyl group, using formaldehyde and formamide under mild acidic conditions (e.g., formic acid) .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (solvent: ethanol/water) ensures high purity (>95%) .

- Validation : Reaction progress is monitored via TLC, and intermediates are characterized by H NMR and FT-IR .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring conformation. For example, the 4-methylphenyl group shows aromatic proton signals at δ 7.2–7.4 ppm .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 456.2452) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound?

Contradictions may arise from:

- Purity variations : Impurities >2% can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) require validation via dose-response curves (IC values) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate pharmacophores. Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or GPCRs .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Use Schrödinger Suite or GROMACS to model binding to enzymes (e.g., carbonic anhydrase). Key parameters: grid size = 20 Å, exhaustiveness = 50 .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories, NPT ensemble) to assess hydrogen-bond persistence and binding free energy (MM/PBSA) .

- ADMET Prediction : Tools like SwissADME evaluate logP (2.5–3.5), solubility (LogS = -4.2), and cytochrome P450 inhibition .

Q. How can crystallization conditions be optimized for X-ray studies?

- Solvent Screening : Test mixtures (e.g., DMSO/water, acetone/hexane) via vapor diffusion. Crystals often form in 70% ethanol/water .

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing in liquid nitrogen .

- Data Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R-factor < 0.05). Hydrogen bonds (e.g., N–H···O=C) are analyzed using Mercury .

Methodological Considerations

Q. What analytical techniques differentiate polymorphic forms of the compound?

- Powder XRD : Compare diffraction patterns (e.g., Form I peaks at 2θ = 12.5°, 18.7°) .

- Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., Form I: 165°C; Form II: 158°C) and enthalpy changes .

- Solid-State NMR : C CP/MAS distinguishes hydrogen-bonding networks .

Q. How do researchers address low yields in the final coupling step?

- Catalyst Optimization : Replace EDCl/HOBt with DCC/DMAP for carbodiimide-mediated coupling (yield increases from 45% to 72%) .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min at 100°C vs. 24 hr reflux) .

- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.